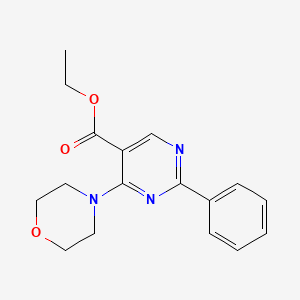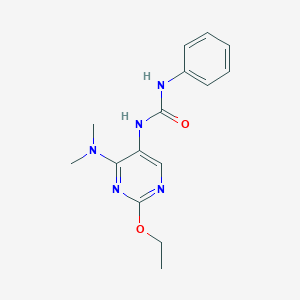
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea, also known as DEET, is a synthetic insect repellent that has been widely used for over 60 years. DEET is effective against a variety of insects, including mosquitoes, ticks, and fleas, and is considered to be one of the most effective insect repellents available. The purpose of
Scientific Research Applications
Synthetic Chemistry and Material Science Applications
Heterocyclic Synthesis : Research has demonstrated the utility of dimethylamino-pyrimidine derivatives in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. These derivatives serve as key intermediates in the construction of complex molecular architectures, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Nonlinear Optical Materials : Certain dimethylamino-pyrimidine derivatives have been investigated for their nonlinear optical properties, highlighting their potential in optical device applications such as optical limiters. These materials exhibit properties like saturable absorption (SA) and reverse saturable absorption (RSA), which are pivotal for the development of optical switches and modulators (Rahulan et al., 2014).
Biological Activity Studies
Antimicrobial Activity : Some studies have synthesized and evaluated the antimicrobial activity of dimethylamino-pyrimidine derivatives against various bacterial and fungal strains. These compounds have shown significant to moderate antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Jadvani & Naliapara, 2021).
Antifungal Agents : Derivatives incorporating the dimethylamino-ethoxy-phenyl group have been synthesized and evaluated for their antifungal activities. Certain chalcone derivatives demonstrated moderate to high activities against dermatophytes, indicating their potential as antifungal agents. The detailed study of these compounds’ mechanism of action and their specificity against fungal species could lead to the development of novel antifungal therapies (Illicachi et al., 2017).
Corrosion Inhibition : Thiopyrimidine derivatives, which are structurally related to dimethylamino-pyrimidine compounds, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that certain derivatives can effectively inhibit corrosion, suggesting their application in industrial processes to protect metals from acidic corrosion (Singh et al., 2016).
properties
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIGMIJCSAXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

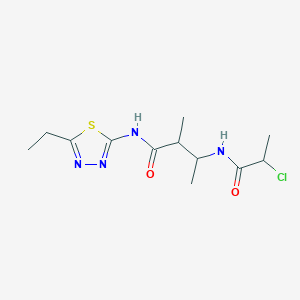
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)
![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

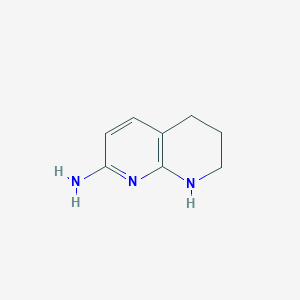
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)

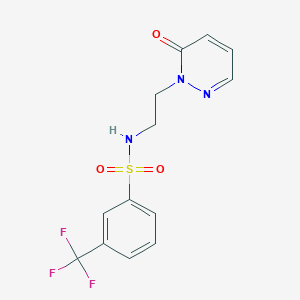
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
